

3-Methylisothiazole-4-carboxylic Acid (CAS 15903-66-9): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylisothiazole-4-carboxylic acid

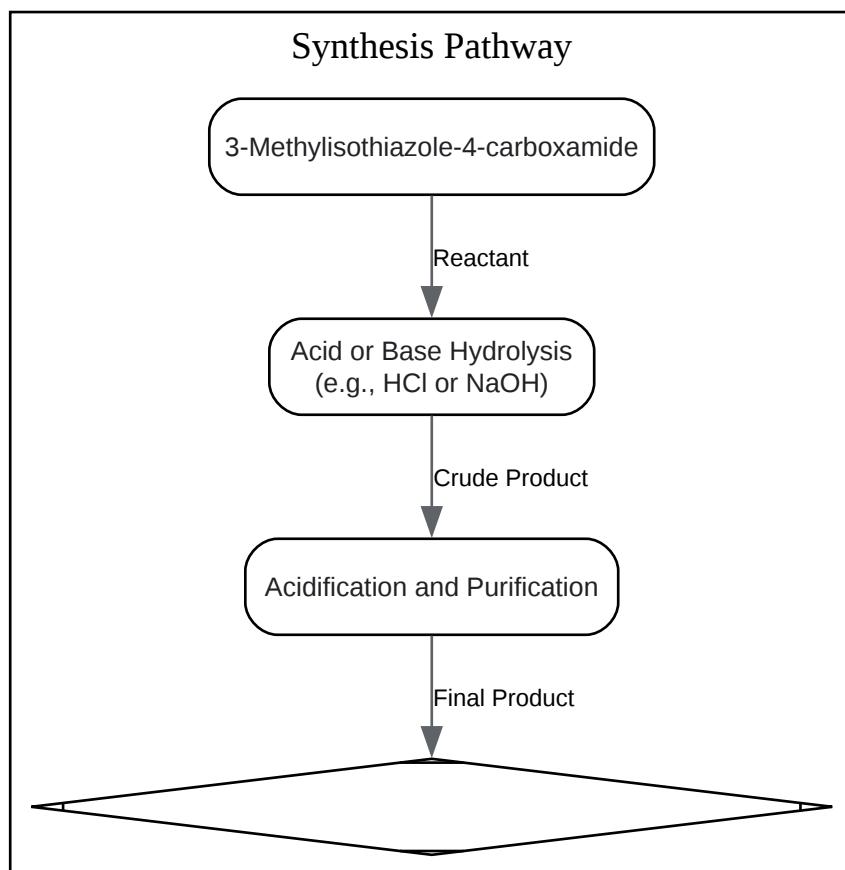
Cat. No.: B090979

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methylisothiazole-4-carboxylic acid** (CAS 15903-66-9), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, outlines potential synthetic routes with experimental details, and explores its biological activities and potential mechanisms of action.

Chemical and Physical Properties


3-Methylisothiazole-4-carboxylic acid is a solid, white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, compiled from various sources.

Property	Value	Source(s)
CAS Number	15903-66-9	-
Molecular Formula	C ₅ H ₅ NO ₂ S	[1] [2]
Molecular Weight	143.16 g/mol	[1] [2]
Melting Point	235.5-237.5 °C	[3]
Boiling Point	91.5-93 °C at 3 Torr	[3]
Density	1.418 ± 0.06 g/cm ³	[3]
Solubility	Sparingly soluble in water (13 g/L at 25 °C)	[4]
Purity	≥95% to 97% (commercially available)	[1] [5]
Storage	Room temperature, sealed in a dry environment	[1] [6]
SMILES	CC1=NSC=C1C(=O)O	[1]
InChI	1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)	[2]
InChI Key	BOTUFHIAKJCIPY-UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols

While a definitive, step-by-step published synthesis for **3-Methylisothiazole-4-carboxylic acid** is not readily available, its preparation can be inferred from established methods for analogous isothiazole carboxylic acids. A common and effective route is the hydrolysis of a suitable precursor, such as the corresponding amide or ester.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Methylisothiazole-4-carboxylic acid** via hydrolysis.

Experimental Protocol: Hydrolysis of 3-Methylisothiazole-4-carboxamide

This protocol is a generalized procedure based on standard organic chemistry techniques for the hydrolysis of amides to carboxylic acids.

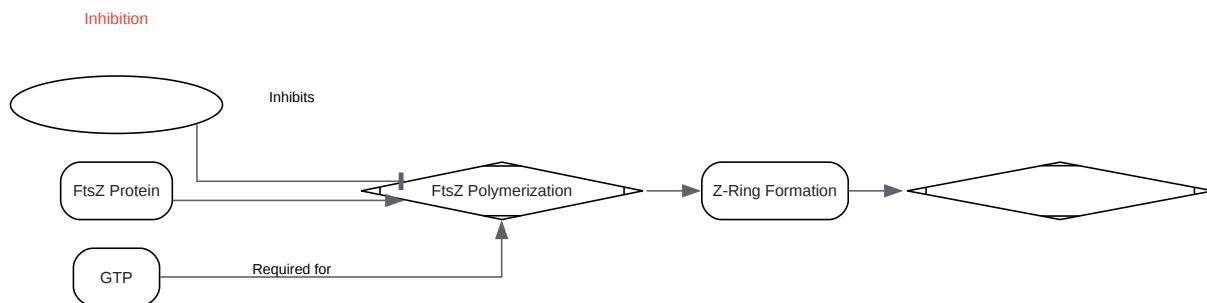
Materials:

- 3-Methylisothiazole-4-carboxamide
- Hydrochloric acid (concentrated) or Sodium hydroxide solution (e.g., 6M)
- Deionized water

- Ethyl acetate or other suitable organic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- pH paper or pH meter

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methylisothiazole-4-carboxamide in an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
- Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up (Acid Hydrolysis): After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent.
- Work-up (Base Hydrolysis): Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 2-3. The precipitated solid is collected by vacuum filtration.
- Purification: The crude product is washed with cold deionized water and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
- Characterization: The final product should be characterized by techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.


Biological Activity and Potential Applications

While research on the specific biological activities of **3-Methylisothiazole-4-carboxylic acid** is limited, the isothiazole scaffold is a well-established pharmacophore in medicinal chemistry.

Derivatives of this core structure have demonstrated a range of biological effects, suggesting potential therapeutic applications for the parent compound and its analogues.

Antimicrobial Activity

3-Methylisothiazole-4-carboxylic acid is used as a preservative, indicating it possesses antimicrobial properties.^[7] The broader class of isothiazole derivatives has shown significant antibacterial and antifungal activity. The proposed mechanism for some thiazole-based antimicrobials involves the inhibition of FtsZ, a crucial protein in bacterial cell division.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antibacterial action via FtsZ inhibition.

Anticancer and Other Activities

Derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid have been synthesized and have shown psychotropic and cytostatic (anticancer) activity.^[3] This suggests that the isothiazole-4-carboxylic acid scaffold could serve as a starting point for the development of novel therapeutic agents in oncology and neurology.

Safety Information

3-Methylisothiazole-4-carboxylic acid is classified as a combustible solid.^[2] It is harmful if swallowed, causes skin irritation, and serious eye irritation.^[8] Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Hazard Statement	GHS Classification
H302: Harmful if swallowed	Acute toxicity, oral (Category 4)
H315: Causes skin irritation	Skin irritation (Category 2)
H319: Causes serious eye irritation	Eye irritation (Category 2A)

Conclusion

3-Methylisothiazole-4-carboxylic acid is a versatile building block with potential applications in the development of new antimicrobial and anticancer agents. This guide provides a foundational understanding of its properties, synthesis, and potential biological activities to support further research and development efforts in the scientific community. The provided experimental protocols and mechanistic diagrams offer a starting point for researchers to explore the full potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methylisothiazole-4-carboxylic Acid (CAS 15903-66-9): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090979#3-methylisothiazole-4-carboxylic-acid-cas-number-15903-66-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com